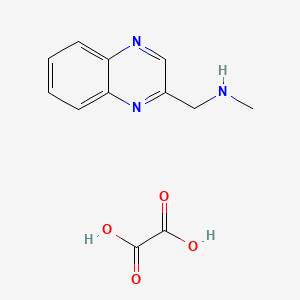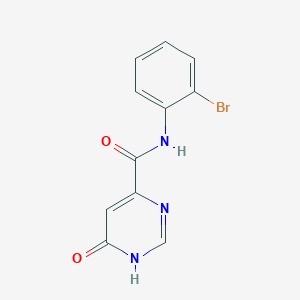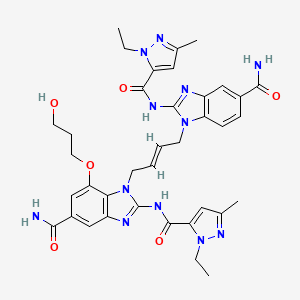
STING agonist-3
概要
説明
STING アゴニスト-3 は、インターフェロン遺伝子刺激因子 (STING) 経路を活性化する化合物であり、自然免疫応答において重要な役割を果たします。この経路は、細胞質DNAの検出と、その後のI型インターフェロンやその他のサイトカインの産生に関与しています。 STING アゴニスト-3 は、特にがん免疫療法や抗ウイルス療法の文脈において、免疫応答を増強する可能性を示しています .
科学的研究の応用
Chemistry: STING agonist-3 is used in the study of chemical reactions and pathways involving the STING protein. It serves as a model compound for understanding the activation and regulation of the STING pathway .
Biology: In biological research, this compound is used to investigate the role of the STING pathway in immune responses. It helps in studying the mechanisms of innate immunity and the production of interferons .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing the efficacy of T cell-based therapies and improving the immune response against tumors .
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for the treatment of various diseases, including cancer and viral infections. Its ability to activate the immune system makes it a valuable tool for drug development .
作用機序
STING アゴニスト-3 は、小胞体上に局在する STING タンパク質に結合することによってその効果を発揮します。結合すると、STING はコンフォメーション変化を起こし、オリゴマー化し、TANK結合キナーゼ1 (TBK1) の募集につながります。これは、順番に転写因子であるインターフェロン調節因子3 (IRF3) と活性化B細胞の核因子κ軽鎖エンハンサー (NF-κB) を活性化します。 これらの転写因子は、免疫応答において重要な役割を果たすI型インターフェロンやその他の炎症性サイトカインの産生を誘導します .
類似の化合物:
2'3'-環状グアノシンモノホスフェート-アデノシンモノホスフェート (2'3'-cGAMP): STING タンパク質に結合することによって STING 経路を活性化する、天然の STING アゴニスト。
diABZI (化合物 3): 開いたコンフォメーションを維持しながら、STING を活性化する、非ヌクレオチドベースの STING アゴニスト.
STING アゴニスト-3 の独自性: STING アゴニスト-3 は、天然の環状ジヌクレオチドとは異なるメカニズムによって STING 経路を活性化させる能力において独特です。 非ヌクレオチドベースの構造により、バイオアベイラビリティと安定性が向上し、治療用途にとって有望な候補となっています .
生化学分析
Biochemical Properties
STING Agonist-3 exhibits a pIC50 value of 9.5 in FRET assay, indicating its strong binding potency to the C-terminal Domain (CTD) of human STING . It is also reported to have superior pharmacokinetic properties, which is crucial for its efficacy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can stimulate the STING signaling in zebrafish embryo upon photo-uncaging and induce proliferation of macrophages . It also upregulates the mRNA expression of STING as well as its downstream NF-kB and cytokines, leading to significant suppression of tumor cell growth . Furthermore, this compound can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STING protein. Upon binding, STING undergoes a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes . This process is crucial for the activation of the innate immune response.
Temporal Effects in Laboratory Settings
It is known that the compound has high stability in biological matrices, which translates to good cellular potency .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent antitumor activity. For instance, in a CT26 mouse colon carcinoma model, the compound induced long-lasting, antigen-specific anti-tumor activity in up to 90% of animals .
Metabolic Pathways
It is known that the compound interacts with the cGAS-STING pathway, which is a key metabolic pathway involved in innate immunity .
Transport and Distribution
It is known that the compound has superior pharmacokinetic properties, which could influence its distribution within the body .
Subcellular Localization
It is known that the STING protein, with which the compound interacts, is localized on the endoplasmic reticulum where it binds to CDNs present in the cytosol .
準備方法
合成経路と反応条件: STING アゴニスト-3 の合成には、通常、環状ジヌクレオチド (CDN) または非環状ジヌクレオチド類似体の調製が含まれます。 一般的な方法の1つは、アミドベンゾイミダゾール誘導体の使用であり、これはアミド結合の形成と環化ステップを含む一連の化学反応によって合成されます .
工業生産方法: STING アゴニスト-3 の工業生産には、収率と純度を最適化するために、固相合成やハイスループットスクリーニングなどの高度な有機合成技術の使用が含まれる場合があります。 脂質リン酸カルシウムナノ粒子の使用も、化合物の送達と安定性を高めるために検討されています .
化学反応の分析
反応の種類: STING アゴニスト-3 は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基を別の官能基と置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された誘導体が生成され、還元によって還元された類似体が生成される可能性があります .
4. 科学研究への応用
化学: STING アゴニスト-3 は、STING タンパク質を含む化学反応や経路の研究に使用されます。 これは、STING 経路の活性化と調節を理解するためのモデル化合物として役立ちます .
生物学: 生物学的研究において、STING アゴニスト-3 は、免疫応答における STING 経路の役割を調査するために使用されます。 これは、自然免疫のメカニズムとインターフェロンの産生を研究するのに役立ちます .
医学: 医学において、STING アゴニスト-3 は、がん免疫療法における潜在的な治療薬として研究されています。 これは、T細胞ベースの治療の有効性を高め、腫瘍に対する免疫応答を改善する可能性を示しています .
産業: 製薬業界では、STING アゴニスト-3 は、がんやウイルス感染症などのさまざまな疾患の治療のための薬剤候補として開発されています。 免疫系を活性化させる能力により、医薬品開発にとって貴重なツールとなっています .
類似化合物との比較
2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): A natural STING agonist that activates the STING pathway by binding to the STING protein.
diABZI (compound 3): A non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.
Uniqueness of STING Agonist-3: this compound is unique in its ability to activate the STING pathway through a different mechanism compared to natural cyclic dinucleotides. Its non-nucleotide-based structure provides increased bioavailability and stability, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDRDBBENBVEK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)
methanone](/img/structure/B2769315.png)
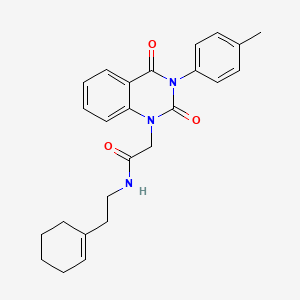

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
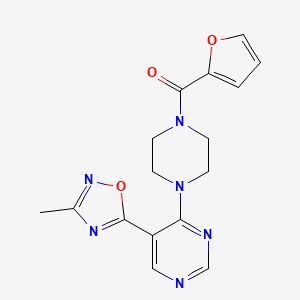
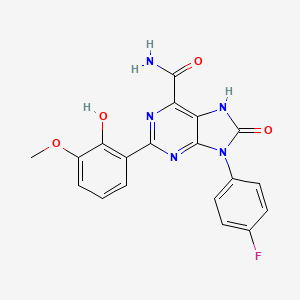
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

